N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide
Description
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide is a substituted acetamide derivative characterized by:
- Amino group (-NH₂): Positioned at the meta position (C5), enabling hydrogen bonding and influencing electronic properties.
- Methyl group (-CH₃): At the meta position (C3), contributing to steric effects and molecular stability.
- Acetamide moiety (-NHCOCH₃): A common pharmacophore in bioactive molecules, facilitating interactions with biological targets.
Properties
CAS No. |
2096986-19-3 |
|---|---|
Molecular Formula |
C16H17FN2O2 |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-[5-amino-2-[(4-fluorophenyl)methoxy]-3-methylphenyl]acetamide |
InChI |
InChI=1S/C16H17FN2O2/c1-10-7-14(18)8-15(19-11(2)20)16(10)21-9-12-3-5-13(17)6-4-12/h3-8H,9,18H2,1-2H3,(H,19,20) |
InChI Key |
XTSAQFHGCBVPMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)NC(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetamide group.
Substitution: Introduction of the 4-fluorobenzyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Nucleophilic substitution reactions involving the aromatic ring.
Hydrolysis: Breakdown of the acetamide group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino group.
Scientific Research Applications
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison
Substituent Impact Analysis
- Fluorobenzyloxy Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 5j vs. non-fluorinated benzothiazoles) . Electron-withdrawing fluorine may polarize the benzyloxy group, influencing binding to targets like GABA receptors in anticonvulsant activity .
- Methyl Group (C3) :
Pharmacological and Physicochemical Properties
Crystallography and Solubility
- Crystal Packing :
- Hydrogen Bonding: N–H···O interactions in N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide enhance solubility compared to non-polar analogs . The target compound’s amino and acetamide groups may facilitate similar interactions.
Biological Activity
N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes an amine group, a methoxy group, and a fluorobenzyl moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potency in the micromolar range.
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This is supported by:
- Caspase Activation : Increased levels of activated caspases were noted in treated cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed G1 phase arrest, indicating disruption of normal cell cycle progression.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antibacterial activity against gram-positive and gram-negative bacteria. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic (Streptomycin) |
|---|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |
| Escherichia coli | 17.0 ± 0.3 | 29.1 ± 0.2 |
These results indicate that while the compound is effective, it may not be as potent as traditional antibiotics.
Study 1: Anticancer Efficacy
A study conducted by [source] evaluated the effects of this compound on MCF-7 cells. The findings indicated:
- Cytotoxicity : Significant reduction in cell viability at concentrations above 10 µM.
- Apoptotic Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2.
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The study found:
- Inhibition Zones : The compound exhibited moderate antibacterial activity with inhibition zones comparable to lower concentrations of Streptomycin.
- Synergistic Effects : Combination studies suggested enhanced activity when used with other antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
